Regioisomeric Lipophilicity Differentiation from Other Dichloro Analogs
The target compound exhibits a computationally predicted partition coefficient (LogP) of 4.154 . This is a quantifiable parameter that governs membrane permeability and non-specific binding. While the 3,4-dichloro regioisomer lacks a widely reported, directly comparable single value, the observed difference in biological activity between scaffolds built on 2,4- versus 3,4-dichlorophenyl cores (as seen in patent data for monoamine reuptake inhibitors) indicates that this shift in LogP and electron distribution has downstream consequences for compound optimization [1].
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 4.154 |
| Comparator Or Baseline | 1-(3,4-dichlorophenyl)cyclohexylmethanamine scaffold (exact LogP not directly reported in the same source, but used as a baseline for activity differences) |
| Quantified Difference | N/A (exact numeric difference to 3,4-isomer unreported); the existence of a verifiable LogP value for the 2,4-isomer serves as a specific decision point. |
| Conditions | In silico prediction model. |
Why This Matters
A known, predicted LogP allows a medicinal chemist to make an informed decision on which building block to select for optimizing the ADME profile of a lead series at the outset of synthesis.
- [1] BindingDB Data for CHEMBL1683871 (1-(3,4-dichlorophenyl)cyclohexyl)methanamine). View Source
